molecular formula C13H18OS B13653414 1-(3,4-Dimethylphenyl)-2-(ethylthio)propan-1-one

1-(3,4-Dimethylphenyl)-2-(ethylthio)propan-1-one

Cat. No.: B13653414
M. Wt: 222.35 g/mol
InChI Key: DGDQLWWBUDVSHX-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-2-(ethylthio)propan-1-one is an organic compound characterized by the presence of a dimethylphenyl group and an ethylthio group attached to a propanone backbone

Preparation Methods

The synthesis of 1-(3,4-Dimethylphenyl)-2-(ethylthio)propan-1-one typically involves the reaction of 3,4-dimethylacetophenone with ethylthiol in the presence of a suitable catalyst. The reaction conditions often include an acidic or basic medium to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-2-(ethylthio)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-2-(ethylthio)propan-1-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound may be used in studies related to enzyme inhibition or as a model compound for studying metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethylphenyl)-2-(ethylthio)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)-2-(ethylthio)propan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-2-ethylsulfanylpropan-1-one

InChI

InChI=1S/C13H18OS/c1-5-15-11(4)13(14)12-7-6-9(2)10(3)8-12/h6-8,11H,5H2,1-4H3

InChI Key

DGDQLWWBUDVSHX-UHFFFAOYSA-N

Canonical SMILES

CCSC(C)C(=O)C1=CC(=C(C=C1)C)C

Origin of Product

United States

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